

Application Notes and Protocols for SRI-31142 Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of **SRI-31142** in preclinical rodent models, specifically rats, based on published research. Information for administration in mice is based on general rodent guidelines due to the absence of specific published studies on **SRI-31142** in this species.

Overview of SRI-31142

SRI-31142 is a novel compound identified as a putative allosteric inhibitor of the dopamine transporter (DAT). In preclinical studies, it has been investigated for its potential to modulate the effects of psychostimulants like cocaine. Unlike typical DAT inhibitors that bind to the same site as dopamine and cocaine, **SRI-31142** is thought to bind to a different, allosteric site on the transporter protein. This unique mechanism of action may offer a different therapeutic approach to substance use disorders.

Quantitative Data Summary

The following tables summarize the administration parameters for **SRI-31142** in rats as documented in preclinical studies.

Table 1: SRI-31142 Administration Parameters in Rats

Parameter	Intracranial Self- Stimulation (ICSS) Studies	In Vivo Microdialysis Studies
Species	Rat (Sprague-Dawley)	Rat (Sprague-Dawley)
Administration Route	Intraperitoneal (i.p.)	Intraperitoneal (i.p.)
Dosage Range	3.2 - 32 mg/kg	32 mg/kg
Vehicle	10% ethanol, 10% Kolliphor HS 15, 80% sterile water	10% ethanol, 10% Kolliphor HS 15, 80% sterile water
Injection Volume	1 ml/kg	1 ml/kg
Frequency	Single injection prior to behavioral testing	Single injection prior to microdialysis

Table 2: General Administration Parameters for Mice (No

Specific Data for SRI-31142 Available)

Parameter	General Guidance for Mice	
Species	Mouse (strain-dependent)	
Administration Route	Intraperitoneal (i.p.), Intravenous (i.v.), Subcutaneous (s.c.), Oral (p.o.)	
Dosage Range	To be determined (TBD) based on allometric scaling from rat studies and dose-response experiments.	
Vehicle	Dependent on compound solubility; a similar vehicle to that used in rats may be a suitable starting point.	
Injection Volume	i.p.: up to 10 ml/kg; i.v.: up to 5 ml/kg (bolus); s.c.: up to 10 ml/kg	
Frequency	TBD based on experimental design.	

Experimental Protocols

SRI-31142 Administration for Intracranial Self-Stimulation (ICSS) Studies in Rats

This protocol is adapted from studies investigating the effects of **SRI-31142** on the rewarding effects of brain stimulation.

Materials:

- SRI-31142
- Ethanol (95%)
- Kolliphor HS 15
- Sterile water for injection
- Sterile syringes and needles (25-27 gauge)
- Vortex mixer
- · Analytical balance
- Male Sprague-Dawley rats, surgically prepared with intracranial electrodes

Procedure:

- Vehicle Preparation:
 - Prepare the vehicle solution consisting of 10% ethanol, 10% Kolliphor HS 15, and 80% sterile water.
 - For example, to prepare 10 ml of vehicle, mix 1 ml of 95% ethanol, 1 g of Kolliphor HS 15, and add sterile water to a final volume of 10 ml.
 - Vortex thoroughly to ensure complete dissolution of the Kolliphor HS 15.
- SRI-31142 Solution Preparation:

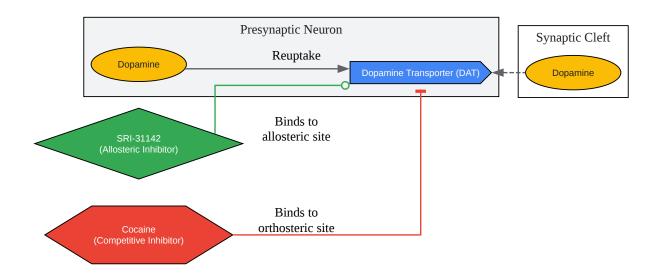
- Calculate the required amount of SRI-31142 based on the desired dose (e.g., 10 mg/kg)
 and the body weight of the rat.
- Dissolve the calculated amount of SRI-31142 in the prepared vehicle.
- Vortex the solution until the compound is fully dissolved. Prepare fresh on the day of the experiment.
- Administration:
 - Weigh the rat to determine the precise injection volume (1 ml/kg).
 - Gently restrain the rat.
 - Administer the SRI-31142 solution via intraperitoneal (i.p.) injection into the lower right quadrant of the abdomen, avoiding the midline to prevent bladder injury.
 - Administer the injection 30 minutes prior to the start of the ICSS behavioral session.

SRI-31142 Administration for In Vivo Microdialysis Studies in Rats

This protocol is designed for assessing the neurochemical effects of **SRI-31142** in specific brain regions.

Materials:

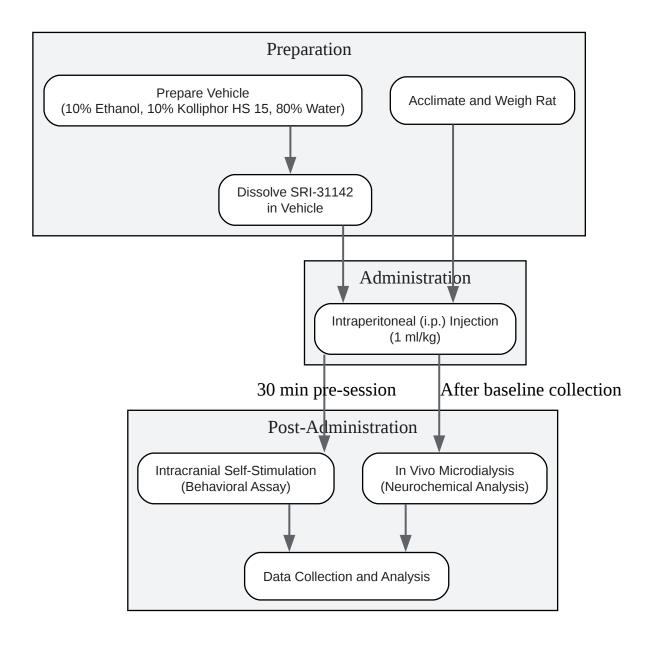
- SRI-31142
- Vehicle components (as above)
- Sterile syringes and needles
- Male Sprague-Dawley rats, surgically implanted with a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
- Microdialysis probes and perfusion system.



Procedure:

- Drug and Vehicle Preparation:
 - Prepare the SRI-31142 solution at the desired concentration (e.g., 32 mg/ml for a 32 mg/kg dose at 1 ml/kg) in the same vehicle as described for the ICSS studies.
- Animal and Microdialysis Probe Preparation:
 - On the day of the experiment, insert a microdialysis probe into the guide cannula of a freely moving rat.
 - \circ Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μ l/min).
 - Allow for a stabilization period (e.g., 1-2 hours) to obtain a baseline of neurotransmitter levels.
- Administration and Sample Collection:
 - Collect several baseline microdialysis samples.
 - Administer SRI-31142 (32 mg/kg, i.p.) at a volume of 1 ml/kg.
 - Continue to collect microdialysate samples at regular intervals (e.g., every 10-20 minutes)
 for several hours post-injection to monitor changes in neurotransmitter concentrations.

Visualizations Signaling Pathway of SRI-31142



Click to download full resolution via product page

Caption: Mechanism of SRI-31142 as an allosteric modulator of DAT.

Experimental Workflow for SRI-31142 Administration in Rats

Click to download full resolution via product page

Caption: Workflow for **SRI-31142** administration and subsequent analysis in rats.

To cite this document: BenchChem. [Application Notes and Protocols for SRI-31142
 Administration in Rodents]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15616481#sri-31142-administration-routes-in-mice-and-rats]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com